N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine
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Overview
Description
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanediamine structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine typically involves the reaction of 4-ethoxyaniline with 2-methyl-1,2-propanediamine under controlled conditions. One common method involves refluxing a mixture of 4-ethoxyaniline and 2-methyl-1,2-propanediamine in a suitable solvent such as dioxane. The reaction is usually carried out at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aromatic amines.
Scientific Research Applications
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
N1-(4-Methoxyphenyl)-2-methyl-1,2-propanediamine: Similar structure but with a methoxy group instead of an ethoxy group.
N1-(4-Chlorophenyl)-2-methyl-1,2-propanediamine: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
N1-(4-Ethoxyphenyl)-2-methyl-1,2-propanediamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-N-(4-ethoxyphenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-4-15-11-7-5-10(6-8-11)14-9-12(2,3)13/h5-8,14H,4,9,13H2,1-3H3 |
InChI Key |
DAHMCGMJDORZED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)(C)N |
Origin of Product |
United States |
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